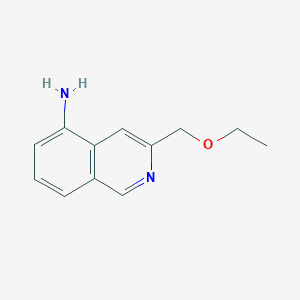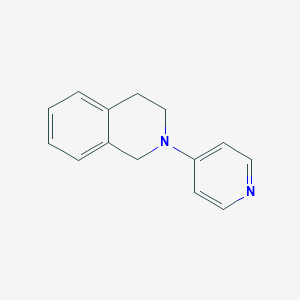
2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline
Overview
Description
2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by a tetrahydroisoquinoline core fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the pyridine ring.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a phenyl group instead of a pyridine ring.
2-(2-Fluorophenyl)pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline: Contains a fluorophenyl group, adding different chemical properties.
Uniqueness: 2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both the tetrahydroisoquinoline core and the pyridine ring, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets .
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-pyridin-4-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H14N2/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14/h1-6,8-9H,7,10-11H2 |
InChI Key |
CIOBWNSCGKJAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
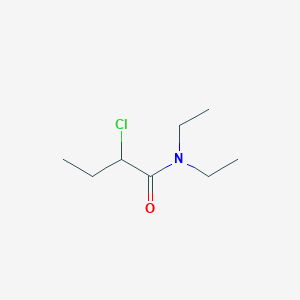
![2-(3-Bromo-phenyl)-N-[2-(3,4-dimethoxy-phenyl)-ethyl]-acetamide](/img/structure/B8502108.png)
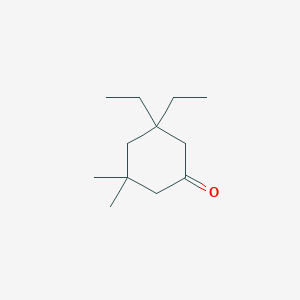
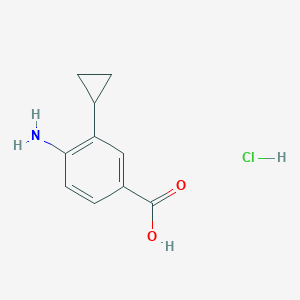
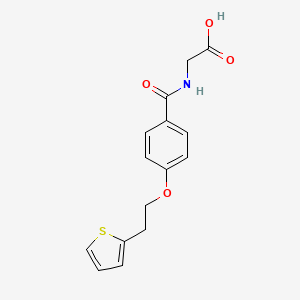
![Methyl 3-Amino-5-methoxy-thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8502131.png)

![[1-(3,4-Dichloro-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B8502141.png)
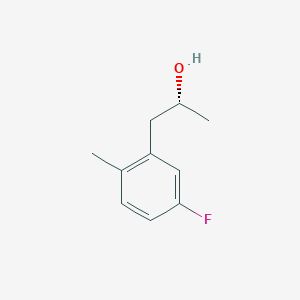
![1-ethyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8502189.png)

